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Compound of Interest

Compound Name:
2-Amino-5-chloro-3-methylpyridine

hemihydrate

CAS No.: 1173019-45-8

Cat. No.: B1602394

Get Quote

Executive Summary & Chemical Context
2-Amino-5-chloro-3-methylpyridine is a critical heterocyclic building block used frequently in the

synthesis of tyrosine kinase inhibitors and agrochemical actives.[1] Its structural integrity is

defined by the specific arrangement of the amino, methyl, and chloro substituents on the

pyridine ring.[1]

The primary analytical challenge lies in distinguishing this specific isomer from its regioisomers

(e.g., 2-amino-3-chloro-5-methylpyridine) and quantifying potential synthetic by-products such

as di-chlorinated species.[1] This guide provides a validated workflow for Identity (NMR, MS),

Purity (HPLC-UV), and Physical Characterization.[1]
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Property Value / Description Source/Notes

CAS Number 20712-16-7 Verified

Formula MW: 142.59 g/mol

Appearance
White to light yellow crystalline

powder

Oxidizes slightly upon air

exposure

Melting Point 68.0 – 72.0 °C
Distinct from isomer (58-62°C)

[1, 2]

Solubility
Soluble in MeOH, DMSO,

EtOAc; Low in Water

Protonation increases aqueous

solubility

pKa (Calc.) ~3.8 – 4.2

Lower than 2-aminopyridine (6.

[1][2][3][4][5]86) due to Cl-

electron withdrawal

Structural Identification Protocols
Objective: To unequivocally confirm the chemical structure and rule out regioisomerism.

Nuclear Magnetic Resonance ( H-NMR)
Solvent: DMSO-

or CDCl

Logic: The substitution pattern leaves two aromatic protons (H4 and H6) in a meta relationship.
[1]

H6 (Position 6): Deshielded by the adjacent ring nitrogen and the inductive effect of the Cl

group at position 5.[1]

H4 (Position 4): Located between the methyl (pos 3) and chloro (pos 5) groups.[1] It appears

upfield relative to H6.[1]

Expected Shifts (DMSO-

, 400 MHz):
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7.85 – 7.95 ppm (d, 1H,

Hz):H6 (Doublet due to meta-coupling).

7.35 – 7.45 ppm (d, 1H,

Hz):H4 (Doublet due to meta-coupling).

5.80 – 6.20 ppm (bs, 2H):-NH

(Exchangeable, broad).[1]

2.05 – 2.15 ppm (s, 3H):-CH

(Position 3).[1]

Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI), Positive Mode (

).[1]

Base Peak:

m/z.[1]

Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio

between the

(143.[1]0) and

(145.[1][6]0) peaks.[1][2][3]

Validation Check: If the ratio is not ~3:1, suspect interference or co-eluting impurities.[1]

Purity Analysis: HPLC Protocol
Objective: Quantify assay purity (>98.0%) and detect process impurities.

Method Design Rationale: The amino group renders the molecule basic. A low pH mobile

phase is selected to:
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Fully protonate the pyridine nitrogen, ensuring a single ionic species and sharp peak shape.

[1]

Provide compatibility with Mass Spectrometry (volatile buffer).[1]

Chromatographic Conditions (Standard Protocol)
Parameter Setting

Column
C18 End-capped (e.g., Agilent Zorbax Eclipse

Plus), 4.6 x 150 mm, 3.5 µm

Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Column Temp 30°C

Detection
UV at 240 nm (primary) and 210 nm (impurity

check)

Injection Vol 5.0 µL

Diluent 50:50 Water:Acetonitrile

Gradient Program
Time (min) % Mobile Phase B Event

0.0 5 Initial equilibration

10.0 60 Linear gradient elution

12.0 95
Wash strongly retained

impurities

15.0 95 Hold

15.1 5 Re-equilibration

20.0 5 End of Run
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System Suitability Requirements
Tailing Factor (

): NMT 1.5 (Critical for basic pyridines).[1]

Resolution (

): > 2.0 between Main Peak and nearest impurity.

Precision (RSD): < 1.0% for 5 replicate injections of standard.

Impurity Profiling & Troubleshooting
Common synthesis routes (e.g., chlorination of 2-amino-3-picoline) can yield specific by-

products.[1][6]

Regioisomer (2-Amino-3-chloro-5-methylpyridine):

Differentiation: This isomer is more lipophilic or has different pKa.[1] It typically elutes

close to the main peak.[1]

Check: If a shoulder appears on the main peak, switch to a Phenyl-Hexyl column for better

selectivity based on

-

interactions.[1]

Over-chlorination (Dichloro species):

Detection: Look for

(Cl

pattern 9:6:1) in MS.[1]

Elution: These will be significantly more hydrophobic and elute later (during the 95% B

wash).[1]
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Visualizations
Analytical Workflow Diagram
This diagram illustrates the decision logic for characterizing a new batch of material.
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QUARANTINE / REJECT
(Isomer/Impurity)

No (Likely Isomer)

Purity Assay
(HPLC-UV)

NMR: 2 Arom. Protons
(Meta coupling)

MS: m/z 143
(Cl Pattern 3:1)

RELEASE BATCH
(>98% Purity)

Pass Fail

Click to download full resolution via product page
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Caption: Step-by-step Quality Control workflow for 2-Amino-5-chloro-3-methylpyridine.

HPLC Method Development Decision Tree
Logic for optimizing the separation if the standard protocol fails.

Standard Protocol
(C18, 0.1% FA, pH 2.7) Evaluate Chromatogram

Issue: Tailing > 1.5Bad Shape

Issue: Co-elution
Overlapping Peaks

Final Validated Method

Pass SST

Action: Increase Buffer Conc.
or Add TEA modifier

Action: Change Selectivity
(Phenyl-Hexyl Column)

Click to download full resolution via product page

Caption: Troubleshooting logic for HPLC method optimization.
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Disclaimer: This protocol is intended for research and development purposes. Users must

validate methods according to their specific equipment and regulatory requirements (e.g., ICH

Q2).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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